4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14804955
InChI: InChI=1S/C25H26N4O3/c1-32-20-12-10-19(11-13-20)24-28-22-8-3-2-7-21(22)25(31)29(24)15-5-9-23(30)27-17-18-6-4-14-26-16-18/h2-4,6-8,10-14,16,24,28H,5,9,15,17H2,1H3,(H,27,30)
SMILES:
Molecular Formula: C25H26N4O3
Molecular Weight: 430.5 g/mol

4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide

CAS No.:

Cat. No.: VC14804955

Molecular Formula: C25H26N4O3

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide -

Specification

Molecular Formula C25H26N4O3
Molecular Weight 430.5 g/mol
IUPAC Name 4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-3-ylmethyl)butanamide
Standard InChI InChI=1S/C25H26N4O3/c1-32-20-12-10-19(11-13-20)24-28-22-8-3-2-7-21(22)25(31)29(24)15-5-9-23(30)27-17-18-6-4-14-26-16-18/h2-4,6-8,10-14,16,24,28H,5,9,15,17H2,1H3,(H,27,30)
Standard InChI Key BPFGPDDISASNAL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide (CAS 1282133-07-6) integrates a quinazolin-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a butanamide side chain terminating in a pyridin-3-ylmethyl moiety . The quinazolinone scaffold is a privileged structure in drug discovery, known for its versatility in interacting with biological targets such as kinases and receptors.

Physicochemical Properties

The compound’s molecular formula is C₂₅H₂₆N₄O₃, with a molecular weight of 430.51 g/mol . Key physicochemical parameters include:

PropertyValue
logP (Partition coefficient)2.4137
logD (Distribution coefficient)2.4135
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area68.88 Ų

These properties suggest moderate lipophilicity, balanced by polar interactions facilitated by the pyridine and amide functionalities . The SMILES notation (COc1ccc(cc1)C1Nc2ccccc2C(N1CCCC(NCc1ccccn1)=O)=O) encapsulates the connectivity of substituents, highlighting the methoxyphenyl-quinazolinone linkage and the butanamide-pyridylmethyl side chain .

Synthesis and Reaction Pathways

Analytical Characterization

Post-synthesis, structural validation relies on ¹H/¹³C NMR and HRMS. For instance:

  • ¹H NMR (DMSO-d₆): Peaks corresponding to the methoxy group (δ 3.78 ppm), pyridyl protons (δ 8.45–7.30 ppm), and quinazolinone NH (δ 10.2 ppm).

  • HPLC purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s reactivity is governed by its:

  • Quinazolinone core: Susceptible to nucleophilic attack at the 4-oxo position, enabling derivatization via Grignard reagents or hydrazines.

  • Amide bond: Resistant to hydrolysis under physiological pH but may undergo enzymatic cleavage in vivo.

  • Pyridine ring: Capable of coordinating metal ions or participating in π-π stacking interactions, relevant to its mechanism of action .

Stability Profile

Applications and Future Directions

Therapeutic Development

The compound’s balanced physicochemical profile positions it as a lead candidate for:

  • Kinase inhibitor therapies: Potentially addressing cancers driven by aberrant kinase signaling.

  • Anti-inflammatory agents: Mitigating chronic inflammation in conditions like rheumatoid arthritis.

Research Applications

In chemical biology, this compound could serve as:

  • A photoaffinity probe for mapping kinase-substrate interactions via incorporation of azide or alkyne handles.

  • A building block in combinatorial libraries for high-throughput screening campaigns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator